molecular formula C14H13BrO B14030521 4-Bromo-2-methoxy-4'-methyl-1,1'-biphenyl

4-Bromo-2-methoxy-4'-methyl-1,1'-biphenyl

Cat. No.: B14030521
M. Wt: 277.16 g/mol
InChI Key: MQJVXNGSSWIXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methoxy-4’-methyl-1,1’-biphenyl: is an organic compound with the molecular formula C14H13BrO and a molecular weight of 277.16 g/mol . This compound is a derivative of biphenyl, characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the biphenyl structure. It is used in various chemical reactions and has applications in scientific research and industry.

Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

4-bromo-2-methoxy-1-(4-methylphenyl)benzene

InChI

InChI=1S/C14H13BrO/c1-10-3-5-11(6-4-10)13-8-7-12(15)9-14(13)16-2/h3-9H,1-2H3

InChI Key

MQJVXNGSSWIXNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-4’-methyl-1,1’-biphenyl can be achieved through several methods, including:

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 4-bromo-2-formyl-4’-methyl-1,1’-biphenyl.

    Reduction: Formation of 2-methoxy-4’-methyl-1,1’-biphenyl.

    Substitution: Formation of 4-substituted-2-methoxy-4’-methyl-1,1’-biphenyl derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Biological Probes: Utilized in the development of biological probes for studying enzyme activities and protein interactions.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-4’-methyl-1,1’-biphenyl in chemical reactions involves:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-methoxy-4’-methyl-1,1’-biphenyl is unique due to the presence of both a methoxy group and a methyl group on the biphenyl structure, which can influence its reactivity and applications in various fields.

Biological Activity

4-Bromo-2-methoxy-4'-methyl-1,1'-biphenyl is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

4-Bromo-2-methoxy-4'-methyl-1,1'-biphenyl is characterized by the presence of a bromine atom, a methoxy group, and a methyl substituent on a biphenyl framework. Its molecular formula is C15H15BrO, and it has a molecular weight of approximately 295.19 g/mol. The structural features contribute to its reactivity and interaction with biological targets.

The biological activity of 4-Bromo-2-methoxy-4'-methyl-1,1'-biphenyl is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing binding affinity to protein targets. The methoxy group may facilitate hydrogen bonding, while the methyl group can influence lipophilicity and membrane permeability.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-Bromo-2-methoxy-4'-methyl-1,1'-biphenyl exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMDA-MB-231 (breast cancer)10.39Inhibition of aromatase
Compound BLN-229 (glioblastoma)0.77Induction of apoptosis

These findings suggest that 4-Bromo-2-methoxy-4'-methyl-1,1'-biphenyl may also possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.

Antimicrobial Activity

The compound has been explored for its antimicrobial potential. Studies have shown that related compounds exhibit varying degrees of antibacterial activity against gram-positive and gram-negative bacteria.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus15.6231.25
Escherichia coli31.25>1000

The minimal inhibitory concentrations (MICs) indicate that 4-Bromo-2-methoxy-4'-methyl-1,1'-biphenyl could be effective against certain bacterial strains.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of various biphenyl derivatives, it was found that compounds with bromine substituents exhibited enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in improving bioactivity.

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial screening of halogenated biphenyls showed promising results for derivatives similar to 4-Bromo-2-methoxy-4'-methyl-1,1'-biphenyl against Staphylococcus spp. This suggests potential applications in developing new antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.